1-(1-Boc-piperidin-4-yl)piperazine hydrochloride
Overview
Description
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is a chemical compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. It is characterized by the presence of a piperazine ring and a piperidine ring, both of which are protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in medicinal chemistry and pharmaceutical research due to its versatility and reactivity.
Mechanism of Action
Target of Action
It is known to be a semi-flexible linker useful for protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by incorporating rigidity into the linker region of PROTACs . This interaction may impact the degradation kinetics of the target proteins .
Biochemical Pathways
The compound is involved in the protein homeostasis network, a highly regulated system responsible for maintaining the health and productivity of cells . By disrupting protein homeostasis, it can effect degradation of target proteins .
Pharmacokinetics
The incorporation of rigidity into the linker region of protacs may impact the admet (absorption, distribution, metabolism, excretion, and toxicity) properties of protacs .
Result of Action
The result of the compound’s action is the targeted degradation of specific proteins . This can have various molecular and cellular effects depending on the specific proteins targeted .
Action Environment
The action, efficacy, and stability of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly in the development of PROTACs. It interacts with enzymes, proteins, and other biomolecules to facilitate targeted protein degradation. The compound’s semi-flexible linker structure allows it to bind to specific proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This interaction is crucial for studying protein homeostasis and developing therapeutic strategies for diseases caused by protein dysregulation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific proteins, it can modulate cell function and alter cellular responses. For example, the compound can affect transcription factors, leading to changes in gene expression and downstream cellular effects. Additionally, it may impact metabolic pathways by degrading enzymes involved in key metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with target proteins. The compound’s semi-flexible linker structure allows it to form stable complexes with specific proteins, leading to their ubiquitination and degradation by the proteasome. This process involves the recruitment of E3 ubiquitin ligases, which tag the target proteins with ubiquitin molecules. The ubiquitinated proteins are then recognized and degraded by the proteasome, resulting in the removal of the target proteins from the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation kinetics are important factors to consider when designing experiments. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively degrade target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s role in targeted protein degradation can impact metabolic processes by removing key enzymes involved in metabolic pathways. This can lead to changes in metabolite levels and overall metabolic flux, providing insights into the regulation of cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness in degrading target proteins, making it essential to understand its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its ability to interact with target proteins and facilitate their degradation. Understanding the subcellular distribution of the compound is important for optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The traditional preparation method for 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. this process can be inefficient and costly. Recent advancements have introduced a more efficient synthetic route using diethylamine as a starting material. This method involves chlorination, Boc protection, and cyclization, resulting in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact .
Industrial Production Methods
In industrial settings, the production of this compound typically follows the optimized synthetic route mentioned above. The process is scaled up to accommodate larger quantities, ensuring consistent quality and yield. The use of automated reactors and stringent quality control measures further enhances the efficiency and reliability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected piperazine ring reacts with various electrophiles.
Reductive Amination: This reaction involves the reduction of imines or aldehydes in the presence of a reducing agent, forming secondary or tertiary amines.
Coupling Reactions: The compound can be coupled with aryl halides to form arylpiperazine derivatives, which are important intermediates in drug synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving anhydrous solvents and mild bases.
Reductive Amination: Reagents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst are commonly used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted piperazines and piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is employed in the development of biochemical probes and molecular tools for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(piperidin-4-yl)-piperazine: This compound is structurally similar but lacks the hydrochloride salt form.
1-Boc-4-piperidone: Another related compound used as a precursor in drug synthesis.
N-Boc-4-piperidinemethanol: A similar compound used in the synthesis of various organic molecules.
Uniqueness
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is unique due to its dual protection of both the piperazine and piperidine rings, which enhances its stability and reactivity in chemical synthesis. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in the synthesis of complex bioactive molecules .
Properties
IUPAC Name |
tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;/h12,15H,4-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYGSFPZGUVWJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590458 | |
Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205059-39-8 | |
Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 205059-39-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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